![molecular formula C26H27N3O3S B2877331 N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902281-08-7](/img/no-structure.png)

N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

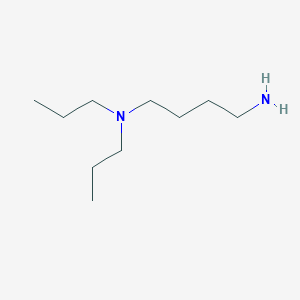

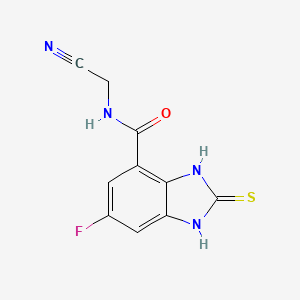

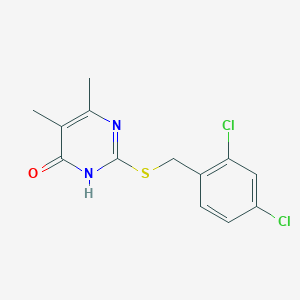

N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C26H27N3O3S and its molecular weight is 461.58. The purity is usually 95%.

BenchChem offers high-quality N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial and Antifungal Activities

- Compounds with similar chemical structures have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel thienopyrimidine linked rhodanine derivatives were prepared and showed significant antibacterial potency against various bacterial strains such as E. coli and B. subtilis, as well as antifungal potency against fungi like A. flavus and C. albicans (Kerru et al., 2019).

Antitumor and Anticancer Activities

- Another study highlighted the synthesis of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives containing thiazole instead of pyridine and evaluated them for Src kinase inhibitory activities and anticancer activities, showing potential as Src substrate binding site inhibitors with implications in cancer treatment (Fallah-Tafti et al., 2011).

Synthesis and Characterization of Novel Compounds

- The synthesis and characterization of novel compounds involving related chemical structures have been extensively studied. For example, the preparation of new series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives have demonstrated the versatility of these compounds in producing substances with significant antimicrobial activity (Nunna et al., 2014).

Applications in Chiral Separation and Configuration Assignment

- The chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists using high-performance liquid chromatography (HPLC) and the assignment of absolute configuration using chiroptical spectroscopies illustrates the chemical's utility in detailed structural analysis and pharmaceutical applications (Rossi et al., 2016).

Immunomodulatory Effects

- Some derivatives have been shown to regulate cytokine production, such as tumor necrosis factor-alpha and interleukin-10, which could have implications for treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-phenylethylamine with 2-acetylthiophene to form 3-(2-phenylethyl)-2-acetylthiophene, which is then reacted with 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine to form the desired product.", "Starting Materials": [ "2-phenylethylamine", "2-acetylthiophene", "2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine", "cyclohexylamine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-phenylethyl)-2-acetylthiophene", "a. Dissolve 2-phenylethylamine (1.0 g, 8.2 mmol) in acetic anhydride (10 mL) and add sodium acetate (1.2 g, 14.6 mmol).", "b. Heat the mixture at 80°C for 2 hours.", "c. Cool the mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with diethyl ether (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-(2-phenylethyl)-2-acetylthiophene as a yellow oil (1.2 g, 87%).", "Step 2: Synthesis of 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine", "a. Dissolve 2-acetylthiophene (1.0 g, 8.2 mmol) in sulfuric acid (10 mL) and add sodium nitrite (0.7 g, 10.2 mmol) dropwise with stirring at 0°C.", "b. After the addition is complete, stir the mixture at 0°C for 30 minutes.", "c. Add a solution of 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine (1.5 g, 6.1 mmol) in hydrochloric acid (10 mL) dropwise with stirring at 0°C.", "d. After the addition is complete, stir the mixture at 0°C for 2 hours.", "e. Pour the mixture into water (50 mL) and extract the product with diethyl ether (3 x 50 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine as a yellow solid (1.8 g, 85%).", "Step 3: Synthesis of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide", "a. Dissolve 3-(2-phenylethyl)-2-acetylthiophene (1.0 g, 4.1 mmol) and 2-amino-4,6-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine (1.2 g, 4.9 mmol) in ethanol (20 mL).", "b. Add cyclohexylamine (1.2 g, 12.3 mmol) and sodium hydroxide (0.6 g, 15.0 mmol) to the mixture.", "c. Heat the mixture at reflux for 6 hours.", "d. Cool the mixture to room temperature and filter the precipitated product.", "e. Wash the product with water and dry it under vacuum to obtain N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide as a yellow solid (1.5 g, 80%)." ] } | |

CAS番号 |

902281-08-7 |

製品名 |

N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |

分子式 |

C26H27N3O3S |

分子量 |

461.58 |

IUPAC名 |

N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C26H27N3O3S/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,27,30) |

InChIキー |

APXUXHKLYDAUSR-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC5=CC=CC=C53 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)

![[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl thiocyanate](/img/structure/B2877258.png)

![7-Bromo-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2877264.png)